Cas no 20086-60-6 (Enmein,13-deoxy-5-hydroxy-, (5a)-)

Enmein,13-deoxy-5-hydroxy-, (5a)- 化学的及び物理的性質
名前と識別子
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- Enmein,13-deoxy-5-hydroxy-, (5a)-
- Epinodosin
- 5H-5a,8-Methano-11H-cyclohepta[c]furo[3,4-e][1]benzopyran, enmein deriv.
- 5H-5a,8-Methano-11H-cyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione,1,2,3,3ab,8b,9,10,10a,13,13ab-decahydro-10a,13-dihydroxy-1,1-dimethyl-7-methylene- (8CI)
- (5alpha)-13-Deoxy-5-hydroxyenmein
- DTXSID60330613
- (1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0^{1,13.0^{4,12.0^{8,12]nonadecane-2,18-dione
- Epindosin
- 10391-09-0
- NSC-285659
- 9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
- 20086-60-6
- NSC285659
- FS-7661
- HY-N8658
- CHEMBL1081333
- CS-0148861
- AKOS040761687
- DA-63229
- (1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo(14.2.1.01,13.04,12.08,12)nonadecane-2,18-dione
- SCHEMBL25383955
- (1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
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- インチ: InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,16-,19+,20+/m1/s1
- InChIKey: WZYJEEIAFBHYJS-YXZSDFPZSA-N
- ほほえんだ: C=C1[C@@H]2C[C@@H]([C@@H]3[C@@](C2)(C1=O)C(=O)O[C@H]4CCC(C)(C)[C@H]5[C@H](O)OC[C@]435)O
計算された属性
- せいみつぶんしりょう: 362.17293854g/mol
- どういたいしつりょう: 362.17293854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 93.1Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 245-248 ºC
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
Enmein,13-deoxy-5-hydroxy-, (5a)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3973-5 mg |
Epinodosin |
20086-60-6 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN3973-5mg |
Epinodosin |
20086-60-6 | 5mg |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN3973-1 mL * 10 mM (in DMSO) |
Epinodosin |
20086-60-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TargetMol Chemicals | TN3973-1 ml * 10 mm |
Epinodosin |
20086-60-6 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E84060-5mg |
Epinodosin |
20086-60-6 | ,HPLC≥95% | 5mg |
¥3438.0 | 2023-09-07 | |
Aaron | AR00BKAX-5mg |
Epindosin |
20086-60-6 | 98% | 5mg |
$541.00 | 2025-02-13 | |
A2B Chem LLC | AF38429-5mg |
Epindosin |
20086-60-6 | ≥98% | 5mg |
$677.00 | 2024-04-20 |
Enmein,13-deoxy-5-hydroxy-, (5a)- 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
Enmein,13-deoxy-5-hydroxy-, (5a)-に関する追加情報
Recent Advances in the Study of Enmein,13-deoxy-5-hydroxy-, (5a)- (CAS: 20086-60-6): A Promising Diterpenoid Compound
Enmein,13-deoxy-5-hydroxy-, (5a)- (CAS: 20086-60-6) is a bioactive diterpenoid compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, derived from the Isodon species of plants, has been the subject of numerous studies exploring its pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities. The unique structural features of this molecule, particularly its (5a)- configuration and the presence of a 13-deoxy-5-hydroxy moiety, contribute to its biological activity and make it a promising candidate for drug development.
Recent research has focused on elucidating the molecular mechanisms underlying the biological effects of Enmein,13-deoxy-5-hydroxy-, (5a)-. A study published in the Journal of Natural Products in 2023 demonstrated that this compound exhibits potent inhibitory effects on NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. The researchers used a combination of in vitro and in vivo models to show that Enmein,13-deoxy-5-hydroxy-, (5a)- significantly reduces the production of pro-inflammatory cytokines and inhibits the proliferation of cancer cells. These findings suggest that this compound could be developed as a novel anti-inflammatory or anti-cancer agent.
Another significant advancement in the study of Enmein,13-deoxy-5-hydroxy-, (5a)- is the development of more efficient synthesis methods. A 2022 study in Organic Letters reported a novel asymmetric synthesis route for this compound, which improves the overall yield and purity compared to traditional extraction methods. This synthetic approach not only facilitates the production of larger quantities of the compound for further research but also allows for the generation of structural analogs that could potentially enhance its pharmacological properties. The study highlighted the importance of the (5a)- configuration in maintaining the compound's bioactivity, as epimerization at this position led to a significant reduction in potency.
The pharmacokinetic properties of Enmein,13-deoxy-5-hydroxy-, (5a)- have also been investigated in recent studies. A 2023 publication in Drug Metabolism and Disposition examined the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. The results indicated that while the compound shows good tissue distribution, its oral bioavailability is relatively low due to extensive first-pass metabolism. These findings have prompted researchers to explore formulation strategies, such as nanoparticle delivery systems, to improve the compound's bioavailability and therapeutic efficacy.
In addition to its potential therapeutic applications, Enmein,13-deoxy-5-hydroxy-, (5a)- has also been studied for its role in plant defense mechanisms. A 2021 study in Phytochemistry revealed that this compound acts as a phytoalexin in Isodon plants, protecting them against microbial pathogens. This discovery not only provides insights into the ecological function of the compound but also suggests potential applications in agricultural biotechnology for developing disease-resistant crops.
Despite these promising developments, challenges remain in the clinical translation of Enmein,13-deoxy-5-hydroxy-, (5a)-. Current research efforts are focused on addressing issues such as optimizing the compound's pharmacokinetic profile, minimizing potential toxicity, and developing scalable production methods. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the development of this compound into clinically useful therapeutics. The unique structural features and diverse biological activities of Enmein,13-deoxy-5-hydroxy-, (5a)- (CAS: 20086-60-6) continue to make it a fascinating subject of study in the field of chemical biology and medicinal chemistry.
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